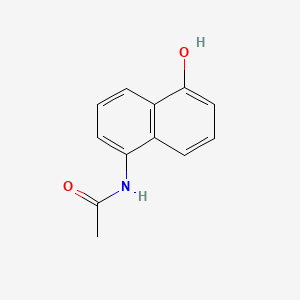
Acetamide, N-(5-hydroxy-1-naphthalenyl)-
Descripción general
Descripción
Acetamide, N-(5-hydroxy-1-naphthalenyl)- is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(5-hydroxy-1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(5-hydroxy-1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Acetamide, N-(5-hydroxy-1-naphthalenyl)- has several notable applications in scientific research:
Analytical Chemistry
- HPLC Analysis : This compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). A study demonstrated that it can be separated on Newcrom R1 HPLC columns using a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass-spectrometry compatibility . This method is scalable for preparative separations and is useful in pharmacokinetics.
- Antimicrobial Properties : Research has indicated that compounds structurally related to Acetamide, N-(5-hydroxy-1-naphthalenyl)- exhibit antimicrobial activities. For instance, studies on hydroxybenzaldehyde derivatives showed effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways. In vitro experiments indicated that derivatives could reduce the production of inflammatory markers in human cell lines exposed to pro-inflammatory stimuli.
Pharmacological Studies
- Therapeutic Potential : Ongoing research explores the therapeutic properties of this compound, particularly its anti-inflammatory and antioxidant effects. The ability to scavenge free radicals and inhibit oxidative stress positions it as a candidate for treating chronic diseases linked to oxidative damage.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Reduces inflammatory markers in cell lines |
| Antioxidant | Scavenges free radicals; protects against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Acetamide, N-(5-hydroxy-1-naphthalenyl)- against a range of bacteria. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Response
In vitro studies using human cell lines demonstrated that Acetamide, N-(5-hydroxy-1-naphthalenyl)- reduced the secretion of pro-inflammatory cytokines when cells were stimulated with inflammatory agents. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases.
Propiedades
Número CAS |
22302-65-4 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
N-(5-hydroxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H11NO2/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7,15H,1H3,(H,13,14) |
Clave InChI |
BVGSTJDGMQHVGZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2O |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C=CC=C2O |
Key on ui other cas no. |
22302-65-4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













